molecular formula C8H11NO B181077 5-Methoxy-2-methylaniline CAS No. 50868-72-9

5-Methoxy-2-methylaniline

Cat. No. B181077
CAS RN: 50868-72-9
M. Wt: 137.18 g/mol
InChI Key: RPJXLEZOFUNGNZ-UHFFFAOYSA-N
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Patent
US08859574B2

Procedure details

To a solution of triethylamine (2.9 g, 14.4 mmol) and 5-methoxy-2-methylaniline (1.0 g, 7.2 mmol) in DCM (30 mL) at 0° C., was added acetyl chloride (0.57 g, 7.2 mmol) dropwise. The mixture was stirred at room temperature for 1 hour. The reaction was quenched with saturated ammonium chloride aqueous solution, and extracted with DCM. The organic layer was dried over Na2SO4 and concentrated to give N-(5-methoxy-2-methylphenyl)acetamide as needle-shaped crystals. The crude product was used in the next step without further purification.
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.57 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.[CH3:8][O:9][C:10]1[CH:11]=[CH:12][C:13]([CH3:17])=[C:14]([CH:16]=1)[NH2:15].[C:18](Cl)(=[O:20])[CH3:19]>C(Cl)Cl>[CH3:8][O:9][C:10]1[CH:11]=[CH:12][C:13]([CH3:17])=[C:14]([NH:15][C:18](=[O:20])[CH3:19])[CH:16]=1

Inputs

Step One
Name
Quantity
2.9 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1 g
Type
reactant
Smiles
COC=1C=CC(=C(N)C1)C
Name
Quantity
0.57 g
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with saturated ammonium chloride aqueous solution
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC=1C=CC(=C(C1)NC(C)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.